molecular formula C8H7FO B11794245 4-Fluoro-2,3-dihydrobenzofuran

4-Fluoro-2,3-dihydrobenzofuran

Cat. No.: B11794245
M. Wt: 138.14 g/mol
InChI Key: HCBQXDCGBLXQST-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. The addition of a fluorine atom at the 4-position of the benzofuran ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,3-dihydrobenzofuran typically begins with 4-fluoro-3-methylphenol as the starting material. The process involves several steps, including bromination, O-alkylation, cyclization, and reduction. For instance, one method involves the bromination of 4-fluoro-3-methylphenol, followed by O-alkylation to form an intermediate, which is then cyclized to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

4-Fluoro-2,3-dihydrobenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system involved .

Properties

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

IUPAC Name

4-fluoro-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C8H7FO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5H2

InChI Key

HCBQXDCGBLXQST-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C(=CC=C2)F

Origin of Product

United States

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